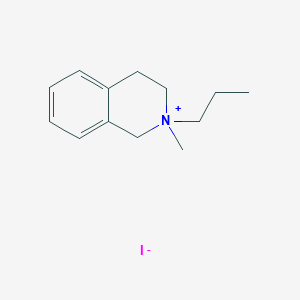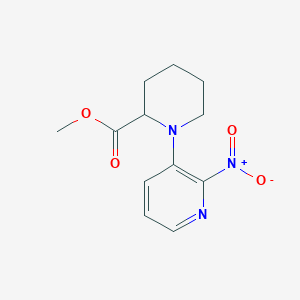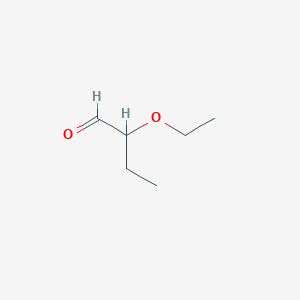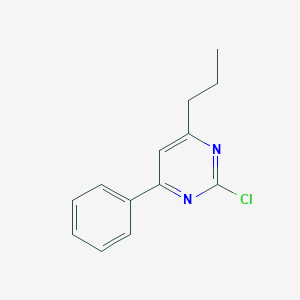
2-Chloro-4-phenyl-6-propylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-phenyl-6-propylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenyl-6-propylpyrimidine typically involves the reaction of 2-chloropyrimidine with phenyl and propyl substituents. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom in 2-chloropyrimidine is replaced by a phenyl group under acidic conditions . Another approach involves the use of organolithium reagents to introduce the phenyl and propyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions: 2-Chloro-4-phenyl-6-propylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Formation of Hydrazones and Oximes: Reacts with hydrazine and hydroxylamine to form hydrazones and oximes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organolithium compounds and strong acids.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Typically, oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
科学研究应用
2-Chloro-4-phenyl-6-propylpyrimidine has several scientific research applications:
作用机制
The mechanism of action of 2-Chloro-4-phenyl-6-propylpyrimidine involves its interaction with specific molecular targets. For instance, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) and prostaglandin E2 (PGE2), which are involved in inflammatory processes . The compound may also interact with nucleic acids and proteins, affecting cellular functions .
相似化合物的比较
2-Chloro-4-propylpyrimidine: Lacks the phenyl group, making it less complex.
2-Chloro-4,6-dimethylpyrimidine: Contains two methyl groups instead of phenyl and propyl groups.
2-Chloro-4-aminopyridine: Contains an amino group instead of phenyl and propyl groups.
Uniqueness: 2-Chloro-4-phenyl-6-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and propyl groups enhances its potential for diverse applications in various fields .
属性
CAS 编号 |
89967-23-7 |
|---|---|
分子式 |
C13H13ClN2 |
分子量 |
232.71 g/mol |
IUPAC 名称 |
2-chloro-4-phenyl-6-propylpyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-2-6-11-9-12(16-13(14)15-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 |
InChI 键 |
WOYPUNQDTCLSOJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
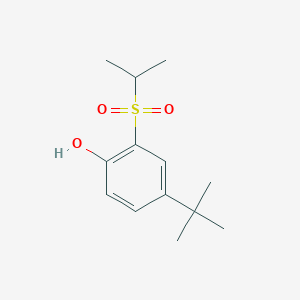
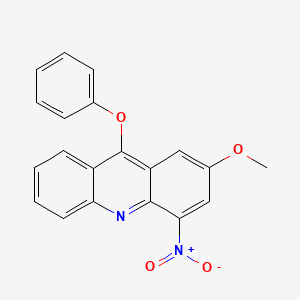
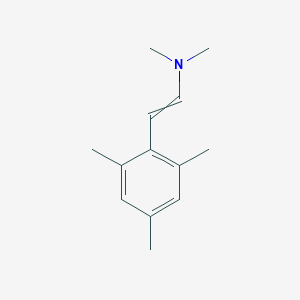
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
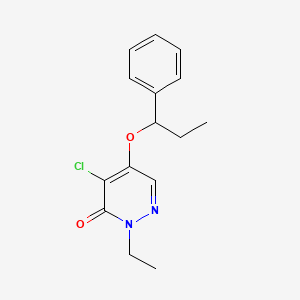
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)
